(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
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Description
(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C8H10BrClFNO and its molecular weight is 270.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Adrenergic Agents : This compound serves as an intermediate in the synthesis of new adrenergic agents. Enantioselective lipase-catalyzed reactions have been employed for its resolution, with hydrolysis yielding the best results (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Structure-Activity Relationships : Studies on the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, closely related to this compound, have shown significant beta 2-mimetic activity and potential as broncholytic agents (Engelhardt, 1984).
Key Intermediate in Drug Synthesis : The compound is also a critical intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, currently under clinical development. An efficient four-step biotransformation-mediated synthesis of the enantiomerically pure form of this compound has been described (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).
Optical Probes for Fluorogenic Detection : This compound has been used in the development of optical probes for the fluorogenic detection of Al3+, with significant potential in sensing applications (Shweta, Neeraj, Asthana, Mishra, & Upadhyay, 2016).
Antitumor Activity : Derivatives of this compound have been synthesized and tested for in vitro antitumor activity, showing promising results (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Role in Chiral Recognition Studies : The compound and its analogs have been used to study the role of substituents in the chiral recognition of molecular complexes, providing insights into stereochemistry (Unnamed Author, 2022).
Synthesis of Optically Active Compounds : This compound has been involved in the synthesis of optically active compounds, demonstrating its importance in enantioselective synthesis processes (Patel et al., 2004).
Enantioselective Microbial Reduction : It has been used in the enantioselective microbial reduction of substituted acetophenones, showcasing its utility in producing optically active intermediates (Patel et al., 2004).
Properties
IUPAC Name |
(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZTVSBBBJEQQV-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.